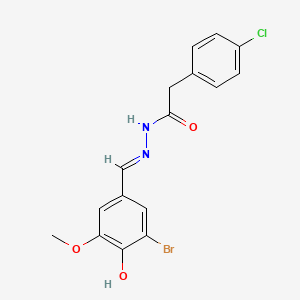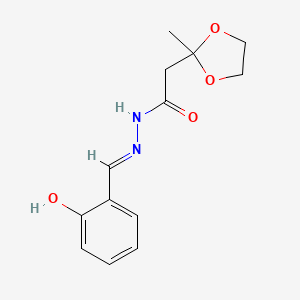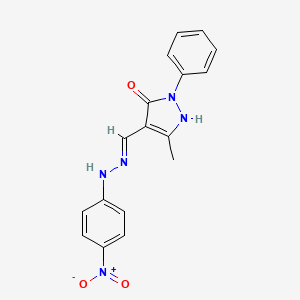![molecular formula C17H14N2O2 B3721893 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721893.png)
2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as MVQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity. 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit a wide range of biological activities. However, there are also some limitations to using 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes. Additionally, studies are needed to determine the optimal dosage and administration route for 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone. Other areas of interest include its potential as an antimicrobial agent and its antioxidant properties. Further research is needed to fully explore the potential applications of 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone in various fields.
Aplicaciones Científicas De Investigación
2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-11H,1H3,(H,18,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNCJFMLYCZKP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3721820.png)
![N-[1-({2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3721825.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3721828.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3721834.png)

![N'-nitro-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazinecarboximidamide](/img/structure/B3721839.png)
![2-(4-methylphenyl)-4-[(2-phenylhydrazino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3721841.png)

![N-(1-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3721852.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3721860.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721875.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)
![2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721882.png)